molecular formula C9H10N4O2S2 B14628483 5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole CAS No. 56750-15-3

5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole

Cat. No.: B14628483
CAS No.: 56750-15-3
M. Wt: 270.3 g/mol
InChI Key: UVKFGTLCMHVTLN-UHFFFAOYSA-N
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Description

5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-5-nitro-1H-imidazole with a thiazole derivative in the presence of a suitable base and solvent . The reaction conditions often require heating and may involve catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could involve continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the thiazole ring.

    Substitution: The methyl and nitro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole and thiazole rings can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A nitroimidazole derivative with similar antimicrobial properties.

    Tinidazole: Another nitroimidazole used for its antiprotozoal and antibacterial activities.

    Ornidazole: Similar to metronidazole and tinidazole, used for treating infections.

Uniqueness

5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for research and development .

Properties

CAS No.

56750-15-3

Molecular Formula

C9H10N4O2S2

Molecular Weight

270.3 g/mol

IUPAC Name

5-methyl-2-[(1-methyl-5-nitroimidazol-2-yl)methylsulfanyl]-1,3-thiazole

InChI

InChI=1S/C9H10N4O2S2/c1-6-3-11-9(17-6)16-5-7-10-4-8(12(7)2)13(14)15/h3-4H,5H2,1-2H3

InChI Key

UVKFGTLCMHVTLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)SCC2=NC=C(N2C)[N+](=O)[O-]

Origin of Product

United States

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